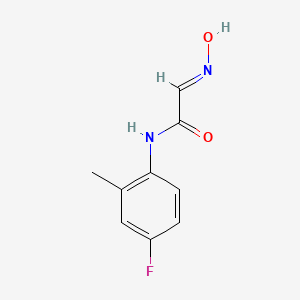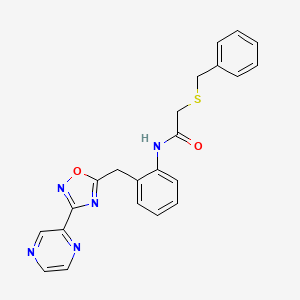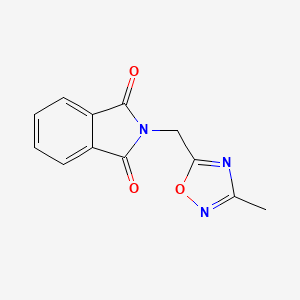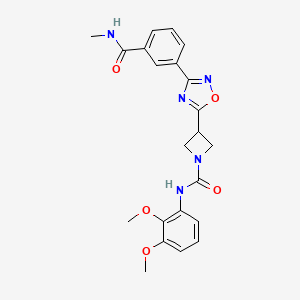
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader category of organic molecules that have been extensively studied for their diverse biological activities and chemical properties. These studies often focus on the synthesis of novel derivatives, the investigation of their molecular structures, and the assessment of their chemical and physical properties to explore potential applications in various fields, excluding direct drug use and dosages or side effects related to pharmaceutical applications.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions, aiming to introduce specific functional groups that confer desired biological activities or chemical properties. For instance, the synthesis of novel derivatives by reacting pyrazole with various substituted acetamides has been reported, emphasizing the importance of precise chemical modifications (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including techniques such as X-ray crystallography and NMR spectroscopy, is crucial for confirming the chemical structures of synthesized compounds. Studies have detailed the crystal structure of related compounds, demonstrating the significance of molecular conformation and intermolecular interactions in determining the compound's physical and chemical properties (Kang, Cho, & Jang, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Research into the chemical behavior under various conditions can reveal important reactions, such as condensation or substitution, that can be used to further modify the compound or to understand its stability and reactivity.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for determining the compound's applicability in different contexts. The synthesis and characterization of compounds often involve assessing these properties to predict behavior in biological systems or industrial applications.
Chemical Properties Analysis
Chemical properties, such as acidity (pKa), reactivity with other chemical agents, and the potential for forming specific derivatives, are critical for understanding the compound's interactions at the molecular level. Studies focusing on the pKa determination of derivatives highlight the role of functional groups in influencing the compound's chemical behavior (Duran & Canbaz, 2013).
科学的研究の応用
Anticancer Activity
Sulfonamide derivatives like N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have shown promise in cancer treatment. Studies have demonstrated their cytotoxic activity against various cancer cell lines, including breast and colon cancer. For instance, a sulfonamide derivative was found to be notably potent against breast cancer cell lines, showcasing better efficacy than standard drugs such as 5-fluorouracil (Ghorab et al., 2015).
Anti-inflammatory Activity
Research has also revealed the anti-inflammatory potential of sulfonamide derivatives. Specific compounds in this category have been synthesized and demonstrated significant anti-inflammatory activity, hinting at their potential for use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antioxidant Properties
The antioxidant capabilities of amidomethane sulfonyl-linked bis heterocycles, which are structurally related to the compound , have been examined. Certain derivatives showcased remarkable antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid, suggesting their utility in oxidative stress-related conditions (Talapuru et al., 2014).
Antimicrobial Effects
Derivatives of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown activity against various bacteria and fungi, indicating their potential in combating infectious diseases (Badiger et al., 2013).
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGISDWJUQWACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)


![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)